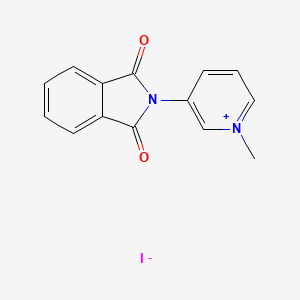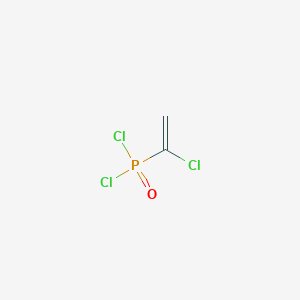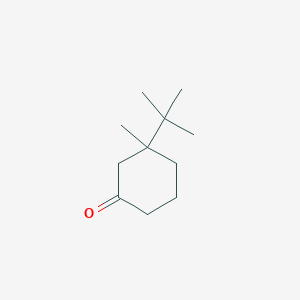
2,1,3-Benzoselenadiazole, 5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorobenzo[c][1,2,5]selenadiazole is an organic compound that belongs to the class of selenadiazoles. This compound is characterized by the presence of a fluorine atom and a selenadiazole ring, which is a five-membered ring containing selenium and nitrogen atoms. The unique structure of 5-Fluorobenzo[c][1,2,5]selenadiazole makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzo[c][1,2,5]selenadiazole typically involves the reaction of a fluorinated benzene derivative with selenium and nitrogen-containing reagents. One common method is the palladium-catalyzed Stille polymerization, where a bisstannyled donor fragment is copolymerized with a dibromo-monomer containing the selenadiazole unit . This method allows for the precise control of the polymer regiochemistry and solubility.
Industrial Production Methods
While specific industrial production methods for 5-Fluorobenzo[c][1,2,5]selenadiazole are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of palladium-catalyzed reactions and other catalytic processes ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluorobenzo[c][1,2,5]selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert the selenadiazole ring to selenides or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Fluorobenzo[c][1,2,5]selenadiazole include palladium catalysts, halogenating agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of 5-Fluorobenzo[c][1,2,5]selenadiazole depend on the specific reaction type. For example, oxidation reactions may yield selenoxides, while substitution reactions can produce various fluorine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluorobenzo[c][1,2,5]selenadiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Fluorobenzo[c][1,2,5]selenadiazole involves its interaction with cellular targets and pathways. In cancer cells, the compound induces apoptosis by up-regulating the expression of pro-apoptotic proteins such as Bax and cleaved caspases . It also inhibits cell cycle progression by down-regulating cyclins and cyclin-dependent kinases, leading to cell cycle arrest in the G0/G1 phase . These molecular interactions contribute to its antiproliferative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorobenzo[c][1,2,5]thiadiazole: This compound is similar in structure but contains sulfur instead of selenium.
5-Halogen-6-nitrobenzo[c][1,2,5]selenadiazoles: These derivatives have been studied for their anticancer activity and exhibit similar mechanisms of action.
Uniqueness
5-Fluorobenzo[c][1,2,5]selenadiazole is unique due to the presence of the selenium atom, which imparts distinct electronic and chemical properties compared to its sulfur-containing analogs. The incorporation of selenium enhances the compound’s ability to participate in redox reactions and improves its biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
92891-46-8 |
|---|---|
Molekularformel |
C6H3FN2Se |
Molekulargewicht |
201.07 g/mol |
IUPAC-Name |
5-fluoro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H3FN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H |
InChI-Schlüssel |
XFMZJDZBFCMXDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=N[Se]N=C2C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)





![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)


![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)


